![molecular formula C19H22ClNO3 B11503561 2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol](/img/structure/B11503561.png)
2-Chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol
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Overview
Description
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline derivative through cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated isoquinoline derivative.
Scientific Research Applications
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological pathways involving isoquinoline derivatives.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol involves its interaction with specific molecular targets. For instance, as an inhibitor of HIV-1 reverse transcriptase, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the viral replication cycle, making it a potential candidate for antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but differs in the substituents on the aromatic ring.
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is similar but includes a hydrochloride group, which can affect its solubility and reactivity.
Uniqueness
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is unique due to the presence of both chloro and phenol groups, which can significantly influence its chemical reactivity and biological activity. These functional groups provide additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22ClNO3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol |
InChI |
InChI=1S/C19H22ClNO3/c1-3-23-17-10-12-7-8-21-19(14(12)11-18(17)24-4-2)13-5-6-16(22)15(20)9-13/h5-6,9-11,19,21-22H,3-4,7-8H2,1-2H3 |
InChI Key |
KUYQOVPHRFCDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)Cl)OCC |
Origin of Product |
United States |
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